molecular formula C6H13FO2 B13294652 1-Fluoro-3-(propan-2-yloxy)propan-2-ol

1-Fluoro-3-(propan-2-yloxy)propan-2-ol

Cat. No.: B13294652
M. Wt: 136.16 g/mol
InChI Key: RTUIPOBEFHIRLY-UHFFFAOYSA-N
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Description

1-Fluoro-3-(propan-2-yloxy)propan-2-ol is an organic compound with the molecular formula C6H13FO2 It is a fluorinated alcohol, which means it contains a fluorine atom attached to a carbon atom that is also bonded to a hydroxyl group (-OH)

Preparation Methods

The synthesis of 1-Fluoro-3-(propan-2-yloxy)propan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 1,3-dihydroxypropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 1,3-dihydroxypropane

    Fluorinating Agent: Diethylaminosulfur trifluoride (DAST)

    Reaction Conditions: The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Fluoro-3-(propan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-Fluoro-3-(propan-2-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique fluorine atom.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them potential candidates for drug development.

    Industry: It can be used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(propan-2-yloxy)propan-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and influence the compound’s overall reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

1-Fluoro-3-(propan-2-yloxy)propan-2-ol can be compared with other similar compounds, such as:

    1-Fluoro-3-hydroxypropane: This compound lacks the propan-2-yloxy group, making it less versatile in chemical reactions.

    1-Chloro-3-fluoro-propan-2-ol: The presence of a chlorine atom instead of a fluorine atom can lead to different reactivity and applications.

    1,1,1,3,3,3-Hexafluoro-2-propanol:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13FO2

Molecular Weight

136.16 g/mol

IUPAC Name

1-fluoro-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C6H13FO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3

InChI Key

RTUIPOBEFHIRLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CF)O

Origin of Product

United States

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